molecular formula C21H20N4O5S B2565788 N-(5-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1428373-94-7

N-(5-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide

Cat. No.: B2565788
CAS No.: 1428373-94-7
M. Wt: 440.47
InChI Key: PBKOJKPZWWFKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core fused with a tetrahydrothiazole ring. Key structural elements include:

  • Dihydrobenzo[b][1,4]dioxin: A bicyclic ether substituent linked via an amide bond, enhancing lipophilicity and metabolic stability.
  • Furan-3-carboxamide: A planar heterocycle with hydrogen-bonding capacity, likely influencing target binding.

Properties

IUPAC Name

N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c26-19(22-14-1-2-16-17(9-14)30-8-7-29-16)11-25-5-3-15-18(10-25)31-21(23-15)24-20(27)13-4-6-28-12-13/h1-2,4,6,9,12H,3,5,7-8,10-11H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKOJKPZWWFKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural and Physicochemical Properties
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thiazolo[5,4-c]pyridine Dihydrobenzodioxin, furan carboxamide ~530 (estimated) High lipophilicity (dihydrobenzodioxin), hydrogen-bonding capacity (carboxamide)
AZ331 () 1,4-Dihydropyridine Thioethyl, 2-methoxyphenyl, 4-methoxyphenyl ~495 Calcium channel modulation (dihydropyridine core), moderate solubility
AZ257 () 1,4-Dihydropyridine Thioethyl, 4-bromophenyl ~560 Enhanced halogen interactions (bromine), lower solubility
5d () Isoxazolo[5,4-b]pyridine 3-Chlorophenyl, 2-hydroxyphenyl 403.84 Dual polar (hydroxyl) and hydrophobic (chlorophenyl) groups

Key Observations :

  • Core Heterocycles :
    • The target’s thiazolo[5,4-c]pyridine core differs from dihydropyridines (AZ331, AZ257) and isoxazolo pyridines (5d) in electronic properties. Thiazole’s sulfur atom may enhance π-stacking, whereas dihydropyridines are redox-active .
    • Isoxazolo pyridines (e.g., 5d) feature oxygen and nitrogen, favoring polar interactions .
  • Substituent Effects :
    • The target’s dihydrobenzodioxin group increases steric bulk and lipophilicity compared to AZ257’s bromophenyl or 5d’s chlorophenyl.
    • Furan-3-carboxamide in the target mirrors the hydrogen-bonding motifs in AZ331’s carboxamide but lacks the methoxy groups that reduce solubility .

Key Observations :

  • The target compound’s synthesis likely involves amide coupling (dihydrobenzodioxin attachment) and thiazolo pyridine cyclization, contrasting with AZ331/257’s thioether linkages and dihydropyridine ring closure .

NMR and Spectroscopic Comparisons

reveals that structural analogs (compounds 1, 7, and Rapa) exhibit nearly identical NMR chemical shifts except in regions A (positions 39–44) and B (positions 29–36). This suggests:

  • Region A/B Modifications : Substituents in these regions alter the chemical environment. For the target compound, the dihydrobenzodioxin and furan groups may occupy analogous positions, perturbing shifts in these regions .
  • Conserved Environments : Most protons in the target’s thiazolo pyridine core likely mirror the chemical environments of Rapa’s analogs, implying similar conformational stability .

Pharmacological Implications (Inferred)

While direct activity data are unavailable, comparisons suggest:

  • Target Binding : The furan carboxamide may mimic AZ331’s carboxamide in binding kinase ATP pockets, while the dihydrobenzodioxin could enhance membrane permeability .
  • Solubility vs. Potency : The target’s higher lipophilicity (vs. 5d’s hydroxyl groups) may limit aqueous solubility but improve blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.